1,3,5-Tris(4-nitrophenoxy)benzene
Overview
Description
1,3,5-Tris(4-nitrophenoxy)benzene is a compound with potential applications in materials science, particularly in the synthesis of polymers and the study of molecular structures and chemical properties. It serves as a monomer or a building block in polymer chemistry due to its unique structure and functional groups.
Synthesis Analysis
The synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene involves a multistep process starting from basic aromatic compounds such as hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene. A notable example includes the synthesis of a related triamine monomer, which was then polymerized with dianhydrides to produce hyperbranched polyimides. These processes highlight the compound's versatility in forming high-performance materials (Rigana et al., 2016).
Molecular Structure Analysis
The molecular structure of derivatives of 1,3,5-Tris(4-nitrophenoxy)benzene has been elucidated using techniques such as X-ray diffraction. These studies reveal intricate details about the bond lengths, torsional angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and properties (Gopal et al., 1980).
Chemical Reactions and Properties
1,3,5-Tris(4-nitrophenoxy)benzene and its derivatives participate in various chemical reactions, including polymerization, to form advanced materials with high thermal stability and desirable electrical properties. These reactions underscore the compound's role in creating materials with specific functionalities for advanced applications (Rigana et al., 2016).
Physical Properties Analysis
The synthesized materials derived from 1,3,5-Tris(4-nitrophenoxy)benzene, such as hyperbranched polyimides, exhibit excellent solubility in common organic solvents and high thermal stability. The glass transition temperatures (Tg) of these materials range from 230 to 260°C, indicating their suitability for high-temperature applications (Rigana et al., 2016).
Chemical Properties Analysis
The electrochemical and spectral properties of 1,3,5-Tris(4-nitrophenoxy)benzene derivatives have been studied, highlighting their electroactivity and potential for creating conducting polymers. Such polymers show promising conductivity and stability, making them suitable for electronic applications (Idzik et al., 2010).
Scientific Research Applications
Environmental Detection : It was identified in shellfish from Tokyo Bay, indicating its presence in the environment due to the use of related compounds as herbicides (Yamagishi et al., 1978).
Inclusion Hosts : This compound can form crystalline inclusion complexes with certain solvents, mediated by hydrogen bonding, which is useful in materials science (Pigge et al., 2000).
Polymer Synthesis : Used as a monomer in the synthesis of hyperbranched polyether imides, showcasing its potential in creating materials with good solubility and thermal stability (Rigana et al., 2016).
Dendrimer Synthesis : Employed in the synthesis of dendrimers with a 1,3,5-triazine ring, demonstrating its utility in creating complex molecular structures (Takagi et al., 2000).
Magnetic Studies : Analyzed for its magnetic properties, particularly in studying the exchange interactions among spins in certain molecular configurations (Kanno et al., 1993).
Optical Properties : Explored for its nonlinear optical properties, significant in the field of photonics and optoelectronics (Traber et al., 2004).
Free Radical Scavenging : Studied for its potential in scavenging free radicals, relevant in understanding its chemical reactivity and possible antioxidant properties (Makawana & Singh, 2020).
Safety And Hazards
While specific safety and hazard information for 1,3,5-Tris(4-nitrophenoxy)benzene is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Relevant Papers Several papers have been published on related compounds. For instance, a paper titled “Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emission” discusses the synthesis and properties of a related compound . Another paper titled “1,3,5-Tris(4-aminophenyl)benzene derivatives: design, synthesis via nickel-catalysed aromatic amination and electrochemical properties” discusses the synthesis and properties of a derivative of 1,3,5-Tris(4-nitrophenoxy)benzene .
properties
IUPAC Name |
1,3,5-tris(4-nitrophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O9/c28-25(29)16-1-7-19(8-2-16)34-22-13-23(35-20-9-3-17(4-10-20)26(30)31)15-24(14-22)36-21-11-5-18(6-12-21)27(32)33/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUVOVIDRJKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611189 | |
Record name | 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(4-nitrophenoxy)benzene | |
CAS RN |
102852-91-5 | |
Record name | 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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